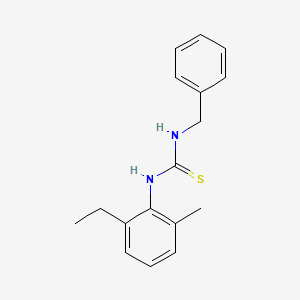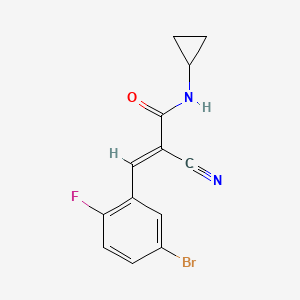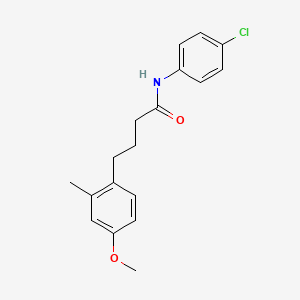
N-(4-chlorophenyl)-4-(4-methoxy-2-methylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-4-(4-methoxy-2-methylphenyl)butanamide, commonly known as BML-190, is a selective antagonist of the cannabinoid receptor type 2 (CB2). This compound has gained significant attention in recent years due to its potential applications in various scientific fields. In
Mecanismo De Acción
BML-190 acts as a competitive antagonist of N-(4-chlorophenyl)-4-(4-methoxy-2-methylphenyl)butanamide receptors, preventing the activation of these receptors by endogenous cannabinoids or synthetic agonists. This results in a reduction in the downstream signaling pathways activated by N-(4-chlorophenyl)-4-(4-methoxy-2-methylphenyl)butanamide receptors, including the inhibition of cAMP production and the activation of MAP kinase pathways.
Biochemical and Physiological Effects:
BML-190 has been shown to have various biochemical and physiological effects in animal models of disease. These effects include the inhibition of immune cell migration, the reduction of pain and inflammation, and the modulation of the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BML-190 is its selectivity for N-(4-chlorophenyl)-4-(4-methoxy-2-methylphenyl)butanamide receptors, allowing for the specific targeting of these receptors in experimental models. However, one limitation of BML-190 is its relatively low potency compared to other N-(4-chlorophenyl)-4-(4-methoxy-2-methylphenyl)butanamide antagonists, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of BML-190 in scientific research. One potential application is in the development of novel therapies for inflammatory and autoimmune diseases, where the inhibition of immune cell migration and the modulation of the immune response may be beneficial. Additionally, BML-190 may have potential applications in the treatment of pain and other neurological disorders, where the modulation of N-(4-chlorophenyl)-4-(4-methoxy-2-methylphenyl)butanamide receptor signaling may be beneficial. Further research is needed to fully understand the potential applications of BML-190 in these areas.
Métodos De Síntesis
BML-190 is a synthetic compound that can be prepared using a multi-step synthesis method. The initial step involves the condensation of 4-chlorobenzaldehyde with 4-methoxy-2-methylphenylacetic acid to form the intermediate 4-chloro-α-(4-methoxy-2-methylphenyl)-benzeneacetic acid. This intermediate is then reduced to the corresponding alcohol using sodium borohydride. The final step involves the reaction of the alcohol with 4-bromobutanoyl chloride to form BML-190.
Aplicaciones Científicas De Investigación
BML-190 has been widely used in scientific research due to its selective antagonism of N-(4-chlorophenyl)-4-(4-methoxy-2-methylphenyl)butanamide receptors. N-(4-chlorophenyl)-4-(4-methoxy-2-methylphenyl)butanamide receptors are primarily expressed in immune cells and have been implicated in various physiological processes, including inflammation, pain, and immune response. BML-190 has been shown to inhibit the migration of immune cells to sites of inflammation and reduce pain and inflammation in animal models of disease.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-(4-methoxy-2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-13-12-17(22-2)11-6-14(13)4-3-5-18(21)20-16-9-7-15(19)8-10-16/h6-12H,3-5H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMNPXRANNDQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CCCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-(4-methoxy-2-methylphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

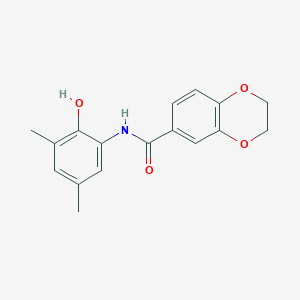

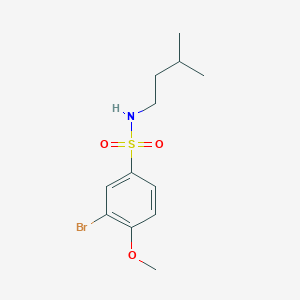
![(3,5-dimethylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5783352.png)
![2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol](/img/structure/B5783360.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5783367.png)
![ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5783389.png)

![methyl 3-{[(benzylthio)acetyl]amino}-4-chlorobenzoate](/img/structure/B5783398.png)

![N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5783419.png)
